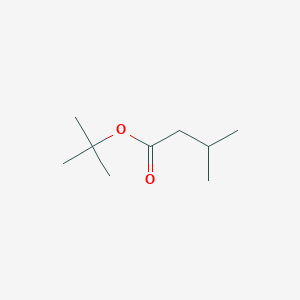

Tert-butyl 3-methylbutanoate

Overview

Description

Tert-butyl 3-methylbutanoate is an organic compound classified as an ester. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers. This compound is synthesized from tert-butyl alcohol and 3-methylbutanoic acid. It is commonly used in organic synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 3-methylbutanoate can be synthesized through the esterification of 3-methylbutanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In industrial settings, the synthesis of tert-butyl esters often employs flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of tert-butyl hydroperoxide in the presence of benzyl cyanide under metal-free conditions is another method that has been developed for the preparation of tert-butyl esters .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.

Reduction: Reduction of this ester can yield the corresponding alcohol.

Substitution: The ester group can be substituted by nucleophiles in transesterification reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Acid or base catalysts are often used in transesterification reactions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Different esters depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-methylbutanoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a protecting group for carboxylic acids.

Biology: Employed in the synthesis of biologically active molecules.

Medicine: Utilized in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

Industry: Applied in the production of polymers and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of tert-butyl 3-methylbutanoate involves its reactivity as an ester. In transesterification reactions, the tert-butoxide anion acts as a nucleophile, attacking the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to yield the transesterified product .

Comparison with Similar Compounds

- Methyl butanoate

- Ethyl butanoate

- Isopropyl butanoate

Comparison: Tert-butyl 3-methylbutanoate is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and affects the compound’s reactivity. This makes it more stable and less prone to hydrolysis compared to its smaller counterparts like methyl butanoate and ethyl butanoate .

Biological Activity

Tert-butyl 3-methylbutanoate (TBMB) is an organic compound classified as an ester, commonly used in organic synthesis and as a reagent in various biological applications. This article explores the biological activity of TBMB, focusing on its mechanisms of action, metabolic pathways, and potential therapeutic applications.

The primary mechanism of action for TBMB involves its reactivity as an ester. In biological contexts, esters like TBMB can undergo hydrolysis, leading to the release of biologically active acids or alcohols. This process is crucial in drug metabolism and the synthesis of various bioactive compounds. The tert-butyl group enhances lipophilicity, which can influence the compound's absorption and distribution in biological systems.

Metabolic Stability

A significant aspect of TBMB's biological activity is its metabolic stability. Research indicates that compounds containing tert-butyl groups often exhibit high metabolic lability due to enzymatic oxidation processes. For instance, studies show that the tert-butyl group can be oxidized in liver microsomes, leading to rapid clearance from the body . In contrast, modifications to the tert-butyl structure can enhance metabolic stability, which is critical for drug development .

1. Synthesis of Bioactive Molecules

TBMB is employed in the synthesis of various biologically active molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals, where its ester functionality can facilitate further chemical transformations.

2. Pharmacokinetics

The pharmacokinetic properties of TBMB have been studied extensively. The compound's lipophilicity allows for better membrane permeability, which is essential for oral bioavailability. However, its rapid metabolism poses challenges for maintaining effective therapeutic concentrations .

3. Case Studies

Several studies have highlighted the role of TBMB in drug development:

- Case Study 1 : A study on modified tert-butyl compounds demonstrated that replacing traditional tert-butyl groups with more stable isosteres increased metabolic half-lives significantly, suggesting potential pathways for enhancing drug efficacy .

- Case Study 2 : Research involving TBMB derivatives indicated promising anti-inflammatory properties when tested in vitro against specific cell lines, showcasing its potential therapeutic applications .

Research Findings

Recent findings underscore the importance of structural modifications on the biological activity of TBMB:

| Compound | Metabolic Half-Life (min) | CYP Inhibition (IC50 μM) | Notes |

|---|---|---|---|

| This compound | 63 | >50 | Rapidly metabolized |

| Modified Compound (Cp-CF₃) | 114 | >50 | Enhanced stability |

These results indicate that strategic modifications to the TBMB structure can lead to improved pharmacokinetic profiles and reduced metabolic clearance.

Properties

IUPAC Name |

tert-butyl 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-7(2)6-8(10)11-9(3,4)5/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKAODOPIAGAVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20335184 | |

| Record name | Butanoic acid, 3-methyl, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16792-03-3 | |

| Record name | Butanoic acid, 3-methyl, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.